molecular formula C11H15NO6S B2700397 N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycine CAS No. 363174-13-4

N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycine

Cat. No. B2700397
CAS RN: 363174-13-4
M. Wt: 289.3
InChI Key: FJWTZYYUIYSFDV-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycine, also known as DMG or Pangamic Acid, is a derivative of the amino acid glycine. DMG has been studied for its potential health benefits and has been used in various supplements and dietary products.

Scientific Research Applications

Osmoprotection and Stress Response

Betaine Synthesis from Glycine in Halotolerant Organisms : Research on halotolerant cyanobacteria, Aphanothece halophytica, has revealed the presence of N-methyltransferases that catalyze the synthesis of betaine from glycine, which is crucial for osmoprotection against abiotic stresses. This three-step methylation process emphasizes the role of glycine derivatives in stress response mechanisms in halotolerant photosynthetic organisms (Waditee et al., 2003).

Chemical Reactions and Interactions

Methyl Group Migration in Water : The study of glycine and its derivatives in water has led to observations of spontaneous decarboxylation and subsequent formation of methylamines, suggesting complex disproportionation reactions. This insight into the mobility of methyl groups among aliphatic amines in aqueous solutions provides a foundational understanding of organic nitrogen compounds' behavior and transformations (Callahan & Wolfenden, 2003).

Structural and Molecular Insights

Molecular Structures of Glycine Derivatives : The synthesis and crystallographic analysis of methyl-p-tolysulfonyl-glycine provide detailed insights into the molecular arrangements and potential interactions relevant to N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycine. Understanding these molecular structures aids in grasping the broader applications of glycine derivatives in scientific research (Gong Qin-hua, 2002).

Glycine in Environmental and Health Contexts

Glycine Betaine in Plant Stress Resistance : The roles of glycine betaine and proline in improving plant abiotic stress resistance highlight the significance of glycine derivatives in ecological and agricultural research. These organic osmolytes are crucial for osmotic adjustment and stress tolerance in plants, pointing to potential applications of this compound in enhancing plant resilience (Ashraf & Foolad, 2007).

Metabolic Pathways and Disease Progression

Metabolomic Profiles in Cancer Progression : A study on the role of sarcosine, a derivative of glycine, in prostate cancer progression underscores the importance of metabolomic profiling in understanding disease mechanisms. This research suggests that glycine derivatives could play critical roles in the metabolic pathways associated with cancer development and metastasis, potentially offering insights into the applications of this compound in oncological research (Sreekumar et al., 2009).

properties

IUPAC Name

2-(3,4-dimethoxy-N-methylsulfonylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6S/c1-17-9-5-4-8(6-10(9)18-2)12(7-11(13)14)19(3,15)16/h4-6H,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWTZYYUIYSFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)O)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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